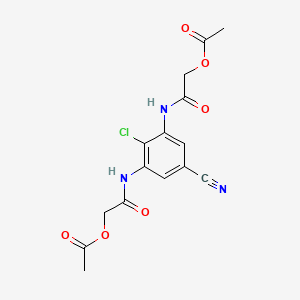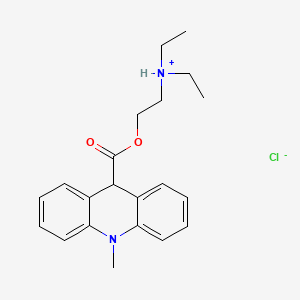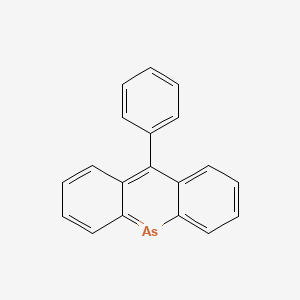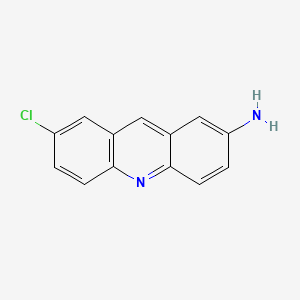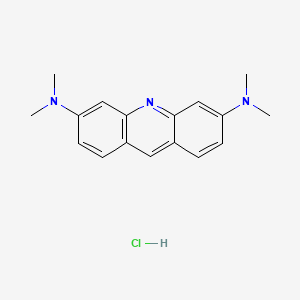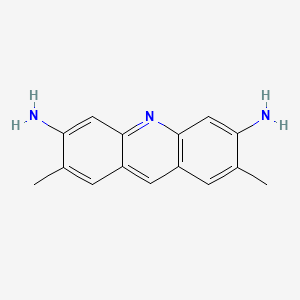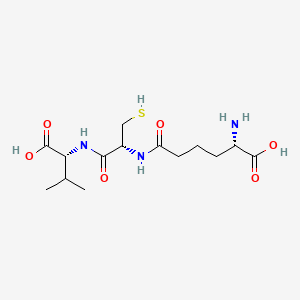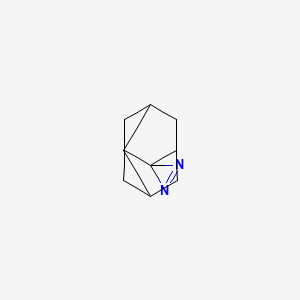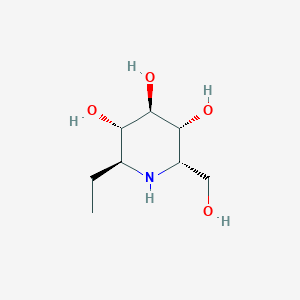
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Adenophorine is a moderate alpha-l-fucosidase inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol is involved in various synthesis processes and characterization studies. Simone et al. (2012) describe the synthesis of branched iminosugars, including trihydroxypipecolic acid, from carbohydrate lactones, demonstrating the compound's utility in creating branched iminosugars (Simone et al., 2012). Similarly, Paulraj and Muthu (2013) conducted spectroscopic studies (FTIR, FT-Raman, and UV) and potential energy surface scan on a related compound, providing insights into its structural and spectroscopic properties (Paulraj & Muthu, 2013).
Biological Activity
This compound and its derivatives are known for their biological activities. Tong et al. (2018) highlight that 1-deoxynojirimycin derivatives, related to (2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol, possess anti-hyperglycemic, anti-virus, and anti-tumor functions, indicating potential medicinal applications (Tong et al., 2018).
Application in Synthesis of Amino Acids
Marin et al. (2002) discuss the efficient synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid in collagen, using derivatives of this compound, showcasing its application in synthesizing specific amino acids (Marin et al., 2002).
Glycosidase Inhibition
Jakobsen et al. (2001) explored the inhibitory effect of isomers and derivatives of this compound on liver glycogen phosphorylase, highlighting its potential in glycogen metabolism research (Jakobsen et al., 2001).
Propiedades
Número CAS |
616215-43-1 |
|---|---|
Nombre del producto |
(2S,3S,4R,5R,6S)-2-Ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol |
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6S)-2-ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-4-6(11)8(13)7(12)5(3-10)9-4/h4-13H,2-3H2,1H3/t4-,5-,6-,7+,8+/m0/s1 |
Clave InChI |
AFRPVDHJWCJLNM-QYYLWSOASA-N |
SMILES isomérico |
CC[C@H]1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O |
SMILES |
CCC1C(C(C(C(N1)CO)O)O)O |
SMILES canónico |
CCC1C(C(C(C(N1)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(-)-Adenophorine; (-) Adenophorine; (-)Adenophorine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



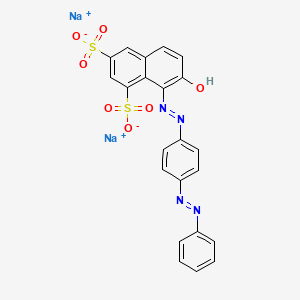
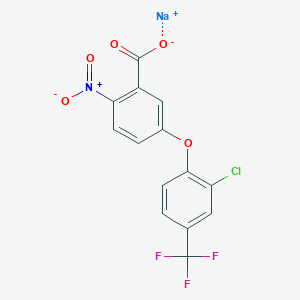
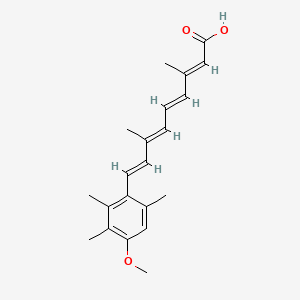
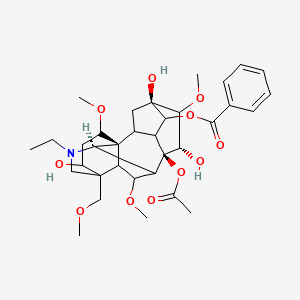
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
